molecular formula C6H4FNO3 B128858 2-Fluoro-6-nitrophenol CAS No. 1526-17-6

2-Fluoro-6-nitrophenol

Cat. No.: B128858
CAS No.: 1526-17-6
M. Wt: 157.1 g/mol
InChI Key: HIGRXCJEFUYRNW-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenol is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a phenol ring. It appears as a yellow crystalline solid and is known for its antimicrobial and antifungal properties . The molecular formula of this compound is C6H4FNO3, and it has a molecular weight of 157.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitrophenol typically involves the nitration of 2-fluorophenol. This process can be carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-6-nitrophenol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Its antimicrobial properties make it useful in developing antifungal agents.

    Medicine: It is explored for its potential in drug development due to its bioactive properties.

    Industry: It is used in the production of dyes and pigments

Comparison with Similar Compounds

  • 2-Fluoro-4-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2-Nitro-6-fluorophenol

Comparison: 2-Fluoro-6-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoro-4-nitrophenol, the 6-nitro derivative exhibits higher antimicrobial activity. The presence of a bromine atom in 4-Bromo-2-fluoro-6-nitrophenol further enhances its reactivity in substitution reactions .

Properties

IUPAC Name

2-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGRXCJEFUYRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075342
Record name 2-Fluoro-6-nitrophenol
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Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526-17-6
Record name 2-Fluoro-6-nitrophenol
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Record name 2-Fluoro-6-nitrophenol
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Record name 1526-17-6
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Record name 2-Fluoro-6-nitrophenol
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Record name 2-fluoro-6-nitrophenol
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Synthesis routes and methods

Procedure details

Concentrated HNO3 (95%, 44 g, 0.62 mol) was added dropwise at 0-5° C. to the solution of 2-fluorophenol (64.6 g, 0.58 mol) in 1 L of DCM. The mixture was stirred at 0° C. for 1 hour before filtration. The filtrate was washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography (DCM:PE=1:2) to afford 2-fluoro-6-nitrophenol.
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the ESR study reveal about the stability of the 2-fluoro-6-nitrophenol anion radical?

A1: The research indicates that the anion radical generated from this compound exhibits limited stability compared to other radicals studied. [] Specifically, it was observed to decay relatively quickly, with a half-life of approximately 6 minutes. [] This suggests that the presence of both fluorine and nitro groups at specific positions on the phenol ring might influence the stability of the resulting radical. Further investigations are needed to fully understand the factors governing this instability.

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